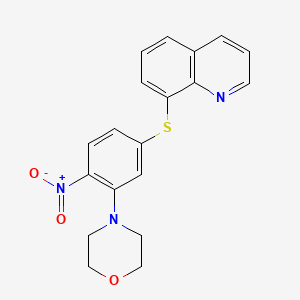
4-(2-Nitro-5-quinolin-8-ylsulfanylphenyl)morpholine
Übersicht
Beschreibung
4-(2-Nitro-5-quinolin-8-ylsulfanylphenyl)morpholine is a complex organic compound that features a quinoline moiety, a nitro group, and a morpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Nitro-5-quinolin-8-ylsulfanylphenyl)morpholine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Introduction of the Nitro Group: The nitro group can be introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed by reacting the quinoline derivative with a thiol compound under basic conditions.
Attachment of the Morpholine Ring: The final step involves the nucleophilic substitution reaction where the morpholine ring is attached to the quinoline derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Nitro-5-quinolin-8-ylsulfanylphenyl)morpholine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as amines or thiols.
Major Products
Reduction of Nitro Group: 4-(2-Amino-5-quinolin-8-ylsulfanylphenyl)morpholine.
Oxidation of Sulfanyl Group: 4-(2-Nitro-5-quinolin-8-ylsulfinylphenyl)morpholine or 4-(2-Nitro-5-quinolin-8-ylsulfonylphenyl)morpholine.
Wissenschaftliche Forschungsanwendungen
4-(2-Nitro-5-quinolin-8-ylsulfanylphenyl)morpholine has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as an antimicrobial, anticancer, or antiviral agent due to the presence of the quinoline moiety, which is known for its biological activity.
Materials Science: It can be used in the development of organic semiconductors or as a building block for more complex molecular architectures.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of other complex molecules, providing a versatile scaffold for further functionalization.
Wirkmechanismus
The mechanism of action of 4-(2-Nitro-5-quinolin-8-ylsulfanylphenyl)morpholine would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial DNA synthesis by interacting with DNA gyrase or topoisomerase enzymes . The nitro group could also play a role in generating reactive oxygen species that damage cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents.
Morpholine Derivatives: Compounds like amorolfine, which is used as an antifungal agent.
Uniqueness
4-(2-Nitro-5-quinolin-8-ylsulfanylphenyl)morpholine is unique due to the combination of the quinoline moiety, nitro group, and morpholine ring, which together may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Eigenschaften
IUPAC Name |
4-(2-nitro-5-quinolin-8-ylsulfanylphenyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c23-22(24)16-7-6-15(13-17(16)21-9-11-25-12-10-21)26-18-5-1-3-14-4-2-8-20-19(14)18/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFWMPLHHHEMIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)SC3=CC=CC4=C3N=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B3884892.png)
![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3884901.png)
![2-[(1R*,2R*,4S*)-bicyclo[2.2.1]hept-2-ylamino]-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B3884914.png)
![5-(1-acetyl-2-pyrrolidinyl)-N-[2-(1-cyclohexen-1-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B3884922.png)
![2-Methoxyethyl 4-({[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonyl}amino)benzoate](/img/structure/B3884924.png)
![[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-[(E)-4-[4-(dimethylamino)phenyl]but-3-en-2-ylidene]amino]carbamimidothioate](/img/structure/B3884928.png)
![1-methyl-1-[(2E)-2-(2-methylpropylidene)cyclohexyl]-3-propan-2-ylurea](/img/structure/B3884941.png)
![2-(2,3-dimethylphenoxy)-N'-{(Z)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}acetohydrazide](/img/structure/B3884951.png)
![4-{[(E)-(2-fluorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B3884956.png)
![1-[(2,4-dichlorophenyl)methyl]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyrazole-3-carboxamide](/img/structure/B3884962.png)
![2-(4-bromophenyl)-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]quinazolin-4-amine](/img/structure/B3884967.png)
![3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N'-[(E)-(4-NITROPHENYL)METHYLIDENE]PROPANEHYDRAZIDE](/img/structure/B3884968.png)
![N-(4-methoxy-2-methylphenyl)-3-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B3884979.png)
![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B3884983.png)
